

1-(4-Chlorophenyl)piperidin-4-one: Spectroscopic Data & Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-4-one

CAS No.: 113759-96-9

Cat. No.: B038753

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CAS Number: 113759-96-9 Molecular Formula: C₁₁H₁₂ClNO Molecular Weight: 209.67 g/mol
IUPAC Name: **1-(4-chlorophenyl)piperidin-4-one** Synonyms: 1-(4-Chlorophenyl)-4-piperidone; N-(4-Chlorophenyl)-4-piperidone[1][2]

Introduction & Application Scope

1-(4-Chlorophenyl)piperidin-4-one serves as a versatile scaffold in medicinal chemistry.[1] Its structural core—a piperidine ring fused with a ketone functionality and an N-aryl substituent—allows for divergent synthesis. It is primarily used as a precursor for:

- Neuroactive agents: Derivatization at the ketone position (e.g., reductive amination) yields 4-aminopiperidine pharmacophores found in various GPCR ligands.
- Anticoagulants: It acts as a building block for Factor Xa inhibitors (e.g., Apixaban analogs) where the piperidone ring is further functionalized to a lactam or coupled with pyrazoles.

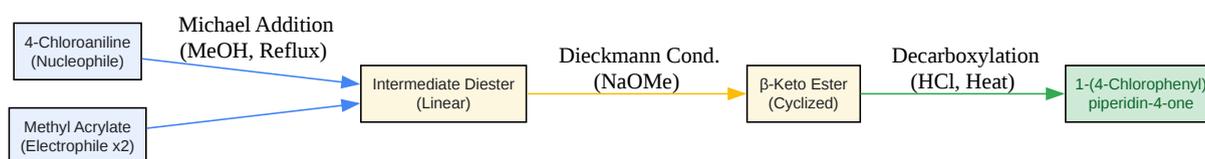
Synthesis & Preparation Protocol

To ensure high spectral purity, the synthesis typically follows a Double Michael Addition followed by a Dieckmann condensation. This route is preferred over direct N-arylation of 4-piperidone due to higher yields and cleaner impurity profiles.[1]

Core Synthesis Workflow (The "Petrenko-Kritschenko" Modification)

Reaction Logic:

- Nucleophilic Attack: 4-Chloroaniline attacks the electrophilic alkene of methyl acrylate (2 equivalents).
- Cyclization: The resulting diester undergoes Dieckmann condensation using a strong base (NaOMe).
- Decarboxylation: Acidic hydrolysis removes the ester group to yield the final ketone.



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Figure 1: Step-wise synthetic pathway from 4-chloroaniline to the target piperidone.[1]

Experimental Protocol (Bench Scale)

- Addition: Dissolve 4-chloroaniline (12.7 g, 0.1 mol) in methanol (50 mL). Add methyl acrylate (18.9 g, 0.22 mol) dropwise. Reflux for 24 hours.
- Cyclization: Evaporate solvent. Redissolve the oily residue in dry toluene. Add Sodium Methoxide (NaOMe) powder (1.2 eq) slowly at 0°C. Stir at room temperature for 4 hours.
- Hydrolysis/Decarboxylation: Add 20% HCl (50 mL) to the reaction mixture and reflux for 4 hours. Evolution of CO₂ gas indicates decarboxylation.
- Isolation: Neutralize with NaOH to pH 8-9. Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

- Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (Hexane:EtOAc 4:1).

Spectroscopic Analysis

The following data represents the consensus spectral characteristics for high-purity (>97%) **1-(4-Chlorophenyl)piperidin-4-one**.

A. Nuclear Magnetic Resonance (NMR)

The NMR spectrum is characterized by the symmetry of the piperidine ring and the distinct AA'BB' pattern of the para-substituted aromatic ring.

¹H NMR (400 MHz, CDCl₃)

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.22	Doublet (d, J = 9.0 Hz)	2H	Ar-H (meta to N)	Ortho to Chlorine; inductive deshielding.[1]
6.85	Doublet (d, J = 9.0 Hz)	2H	Ar-H (ortho to N)	Ortho to Nitrogen; resonance shielding pushes this upfield.[1]
3.65	Triplet (t, J = 6.1 Hz)	4H	N-CH ₂ -CH ₂	α -protons adjacent to Nitrogen.[1] Deshielded by electronegative N.
2.56	Triplet (t, J = 6.1 Hz)	4H	N-CH ₂ -CH ₂	β -protons adjacent to Carbonyl.[1] Anisotropic deshielding by C=O.

¹³C NMR (100 MHz, CDCl₃)

Shift (δ , ppm)	Carbon Type	Assignment
208.5	Quaternary (C=O)	Ketone Carbonyl.[1] Characteristic peak >200 ppm.
149.2	Quaternary (Ar-C)	Ipsso-carbon attached to Nitrogen.[1]
129.3	CH (Ar)	Aromatic carbons meta to Nitrogen.[1]
125.1	Quaternary (Ar-C)	Ipsso-carbon attached to Chlorine.[1]
117.8	CH (Ar)	Aromatic carbons ortho to Nitrogen.[1]
49.8	CH ₂ (Aliphatic)	α -Methylene carbons (N-CH ₂). [1]
40.9	CH ₂ (Aliphatic)	β -Methylene carbons (CH ₂ -C=O).[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid identification tool, specifically monitoring the carbonyl stretch to ensure no reduction to alcohol has occurred.

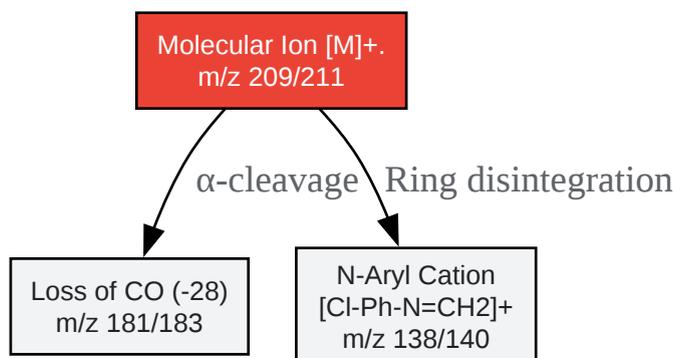
Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group	Notes
1715 - 1725	Stretching (ν)	C=O ^[1] (Ketone)	Strong, sharp band. ^[1] Absence indicates reduction to alcohol.
2950, 2820	Stretching (ν)	C-H (Aliphatic)	Typical sp ³ C-H stretches of the piperidine ring. ^[1]
1595, 1490	Stretching (ν)	C=C (Aromatic)	Characteristic skeletal vibrations of the benzene ring. ^[1]
1230	Stretching (ν)	C-N (Aryl-Amine)	Strong band due to conjugation between N and Phenyl ring. ^[1]
1090	Stretching (ν)	Ar-Cl	Characteristic Aryl-Chloride band. ^[1]

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Fragmentation Pathway: The molecule typically exhibits a stable molecular ion due to the aromatic system, but the piperidone ring is prone to cleavage.

- Molecular Ion (M⁺): m/z 209 (100%) and 211 (32%).^[1] The 3:1 ratio confirms the presence of one Chlorine atom.
- Base Peak: Often observed at m/z 138/140 or m/z 152, corresponding to the N-aryl fragment retaining part of the piperidine ring after loss of the carbonyl bridge (retro-Michael type fragmentation or loss of C₂H₄/CO).



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Figure 2: Proposed mass spectral fragmentation pattern.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, three critical impurities must be monitored:

- 4-Chloroaniline (Starting Material):
 - Detection: TLC (polar solvent), GC-MS.
 - Limit: < 0.1% (Genotoxic impurity).[1]
- Intermediate β-Keto Ester:
 - Origin: Incomplete decarboxylation.[3]
 - Detection: ¹H NMR (Presence of methyl ester singlet ~3.7 ppm) or IR (Broad ester C=O ~1740 cm⁻¹).[1]
- 1-(4-Chlorophenyl)piperidin-4-ol:
 - Origin: Over-reduction or improper storage.
 - Detection: IR (Broad O-H stretch ~3400 cm⁻¹), disappearance of C=O peak.

References

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